

Spectroscopic Profile of 2-Aminobenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobenzoxazole

Cat. No.: B146116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **2-Aminobenzoxazole** using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of benzoxazole-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Aminobenzoxazole**. The following tables summarize the ^1H and ^{13}C NMR spectral data.

Table 1: ^1H NMR Spectral Data of **2-Aminobenzoxazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35	s	2H	-NH ₂
7.30	d, J = 7.8 Hz	1H	Ar-H
7.19	d, J = 7.3 Hz	1H	Ar-H
7.08	t, J = 7.2 Hz	1H	Ar-H
6.95	t, J = 7.2 Hz	1H	Ar-H

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Table 2: ¹³C NMR Spectral Data of **2-Aminobenzoxazole**

Chemical Shift (δ) ppm	Assignment
162.70	C=N (C2)
147.92	Ar-C
143.61	Ar-C
123.45	Ar-CH
119.92	Ar-CH
115.25	Ar-CH
108.38	Ar-CH

Solvent: DMSO-d₆, Spectrometer: 101 MHz

Experimental Protocol: NMR Spectroscopy

A solution of **2-Aminobenzoxazole** is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded at ambient

temperature on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for a resin-bound **2-aminobenzoxazole** are presented below. These values should be similar for the free compound, particularly in the fingerprint region.

Table 3: FT-IR Spectral Data of **2-Aminobenzoxazole** (Resin-Bound)

Wavenumber (cm ⁻¹)	Assignment
3400-3300 (expected)	N-H stretch (primary amine)
1643	Amide I (from resin linkage)
1606	C=N stretch
1579	Aromatic C=C stretch
1506	Aromatic C=C stretch
1491	Aromatic C=C stretch
1450	Aromatic C=C stretch
1335-1250 (expected)	Aromatic C-N stretch

Note: Data is for a single bead of 2-aminobenzo[d]oxazole resin and may show slight variations from the pure, unbound compound. Expected ranges for primary aromatic amines are included for reference.[\[1\]](#)

Experimental Protocol: FT-IR Spectroscopy

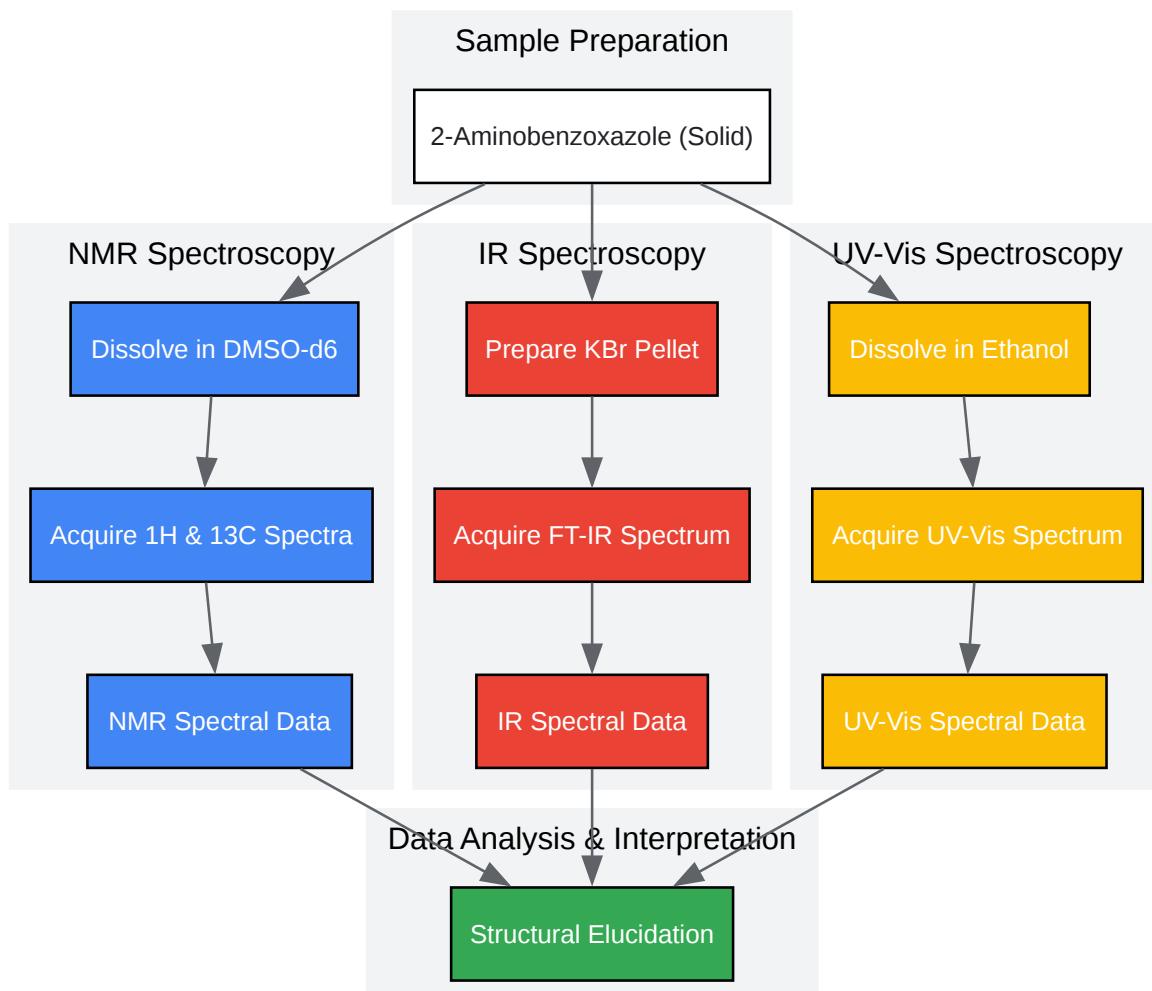
The FT-IR spectrum of solid **2-Aminobenzoxazole** can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a

thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. While specific UV-Vis data for the parent **2-Aminobenzoxazole** is not readily available in the searched literature, studies on closely related 2-(amino-2'-hydroxyphenyl) benzoxazole derivatives in ethanol show maximum absorption wavelengths (λ_{max}) in the range of 336 to 374 nm.^[2] These values are indicative of the absorption profile for the benzoxazole chromophore.

Table 4: UV-Vis Spectral Data of 2-(amino-2'-hydroxyphenyl) benzoxazole Derivatives


Compound	λ_{max} (nm) in Ethanol
2-(4'-amino-2'-hydroxyphenyl) benzoxazole	336
2-(5'-amino-2'-hydroxyphenyl) benzoxazole	374

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of **2-Aminobenzoxazole** is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a series of solutions with concentrations typically in the range of 1-10 $\mu\text{g/mL}$. The UV-Vis absorption spectrum of each solution is recorded using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Aminobenzoxazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Aminobenzoxazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobenzoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146116#spectroscopic-analysis-of-2-aminobenzoxazole-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com